![molecular formula C31H46N4 B14142475 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile CAS No. 160098-72-6](/img/structure/B14142475.png)
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Octadecylamino-4-cyanoazobenzene is an organic compound that belongs to the class of azobenzenes Azobenzenes are well-known for their photochromic properties, which means they can change their structure when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octadecylamino-4-cyanoazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a cyano-substituted benzene derivative to form the azobenzene core.
Alkylation: The azobenzene core is then alkylated with octadecylamine under basic conditions to introduce the octadecylamino group.
Industrial Production Methods
Industrial production methods for 4’-Octadecylamino-4-cyanoazobenzene would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
4’-Octadecylamino-4-cyanoazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Products can include nitroso or nitro derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted azobenzenes with different functional groups.
科学的研究の応用
4’-Octadecylamino-4-cyanoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
作用機序
The mechanism of action of 4’-Octadecylamino-4-cyanoazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible E-Z isomerization. This structural change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in drug delivery systems or altering the alignment of liquid crystals in displays.
類似化合物との比較
Similar Compounds
4-Cyanoazobenzene: Lacks the octadecylamino group, making it less hydrophobic and less suitable for certain applications.
4-Octylamino-4-cyanoazobenzene: Similar but with a shorter alkyl chain, affecting its solubility and interaction with other molecules.
4-Cyano-4’-pentylbiphenyl: A well-known liquid crystal material but lacks the azo group, making it non-photochromic.
Uniqueness
4’-Octadecylamino-4-cyanoazobenzene is unique due to its combination of a long hydrophobic alkyl chain and a photochromic azo group. This combination allows it to be used in specialized applications where both hydrophobicity and light responsiveness are required.
特性
CAS番号 |
160098-72-6 |
|---|---|
分子式 |
C31H46N4 |
分子量 |
474.7 g/mol |
IUPAC名 |
4-[[4-(octadecylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C31H46N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-29-22-24-31(25-23-29)35-34-30-20-18-28(27-32)19-21-30/h18-25,33H,2-17,26H2,1H3 |
InChIキー |
VZMIJWIHPQKPCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


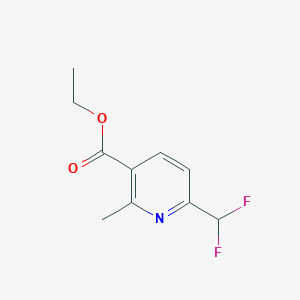
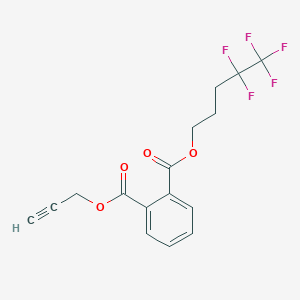
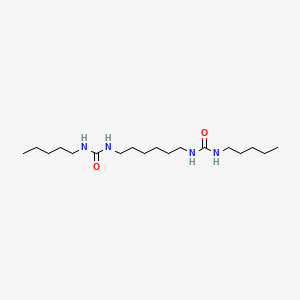
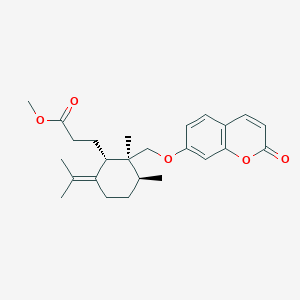
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
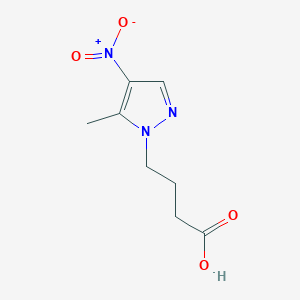
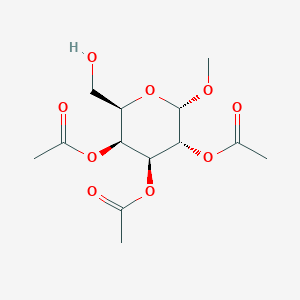
silane](/img/structure/B14142436.png)
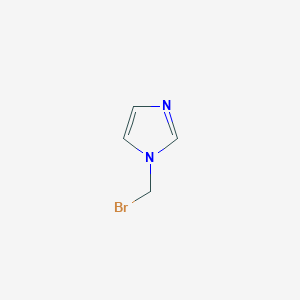
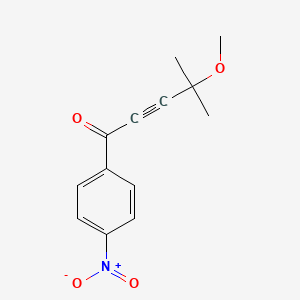
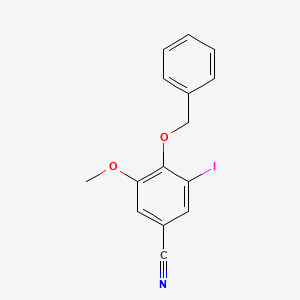
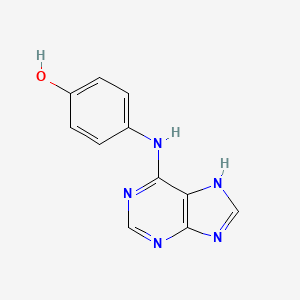
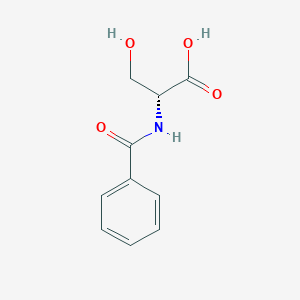
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
